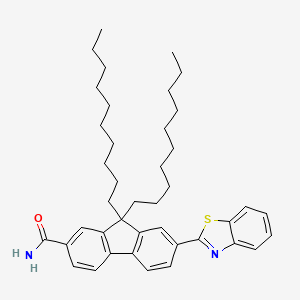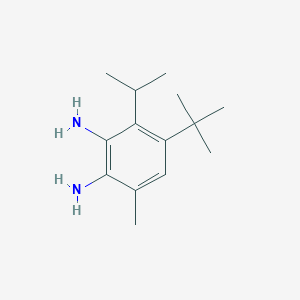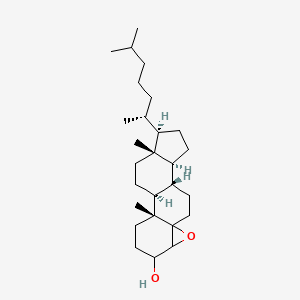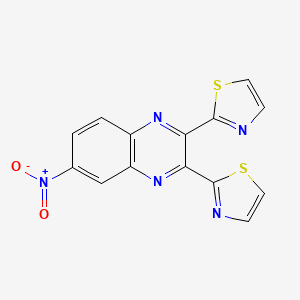![molecular formula C9H10O3 B14198459 Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate CAS No. 832111-29-2](/img/structure/B14198459.png)
Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (7-oxabicyclo[410]hepta-2,4-dien-3-yl)acetate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate typically involves the Diels-Alder reaction of furan with olefinic or acetylenic dienophiles. This reaction is known for its ability to form complex bicyclic structures with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the acetate group.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Similar structure with a carboxylate group instead of an acetate group.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: Contains two oxabicycloheptane units linked by a siloxane bridge.
Uniqueness
Methyl (7-oxabicyclo[41
Propiedades
Número CAS |
832111-29-2 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
methyl 2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)5-6-2-3-7-8(4-6)12-7/h2-4,7-8H,5H2,1H3 |
Clave InChI |
KMFJGGGEUGEYAU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC2C(O2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)


![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
